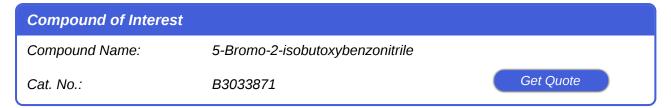


An In-depth Technical Guide to 5-Bromo-2isobutoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **5-Bromo-2-isobutoxybenzonitrile**, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with established chemical principles and data from analogous compounds to offer a thorough profile.

Core Molecular Structure and Properties

5-Bromo-2-isobutoxybenzonitrile is a substituted benzonitrile featuring a bromine atom at the 5-position and an isobutoxy group at the 2-position of the benzene ring. The presence of the nitrile and bromo functionalities, along with the ether linkage, makes it a versatile intermediate for further chemical modifications.

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for **5-Bromo-2-isobutoxybenzonitrile**.



Property	Value	Source
Molecular Formula	C11H12BrNO	Benchchem
Molecular Weight	254.12 g/mol	Benchchem
IUPAC Name	5-bromo-2- isobutoxybenzonitrile	
CAS Number	1237091-22-3	Benchchem
Canonical SMILES	CC(C)COC1=C(C=C(C=C1)Br)C#N	

Predicted Spectroscopic Data

Direct experimental spectra for **5-Bromo-2-isobutoxybenzonitrile** are not readily available in the public domain. The following table presents predicted data based on computational models and analysis of similar structures.



Spectroscopic Data	Predicted Characteristics
¹ H NMR	Signals corresponding to the aromatic protons with characteristic splitting patterns, a doublet for the methylene protons of the isobutoxy group, a multiplet for the methine proton, and a doublet for the methyl protons.
¹³ C NMR	Eleven distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon, and four for the isobutyl group carbons. The carbon attached to the bromine and the nitrile carbon would show characteristic chemical shifts.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C≡N stretch (nitrile), C-O-C stretch (ether), and C-Br stretch.
Mass Spectrometry (MS)	The molecular ion peak would show a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-isobutoxybenzonitrile** is not widely published, a common and effective method involves the conversion of the corresponding aldehyde, 5-bromo-2-isobutoxybenzaldehyde.

Synthesis of 5-Bromo-2-isobutoxybenzonitrile from 5-bromo-2-isobutoxybenzaldehyde

This protocol describes a two-step process involving the formation of an oxime followed by dehydration to the nitrile.

Step 1: Formation of 5-Bromo-2-isobutoxybenzaldehyde Oxime

Foundational & Exploratory





- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0
 equivalent of 5-bromo-2-isobutoxybenzaldehyde in a suitable solvent such as ethanol or a
 mixture of ethanol and water.
- Addition of Reagents: Add a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or sodium acetate) in water to the flask.
- Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring
 the reaction mixture into cold water and collecting the resulting precipitate by filtration. The
 crude oxime can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Dehydration of the Oxime to 5-Bromo-2-isobutoxybenzonitrile

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the dried 5-Bromo-2-isobutoxybenzaldehyde oxime.
- Addition of Dehydrating Agent: Add a dehydrating agent. Common reagents for this
 transformation include acetic anhydride, phosphorus pentoxide, or Burgess reagent. The
 choice of reagent will influence the reaction conditions. For acetic anhydride, the reaction is
 typically heated.
- Reaction Conditions: Heat the reaction mixture, if necessary, and monitor the progress by TLC.
- Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice
 water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or
 dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous
 sodium sulfate. After removing the solvent under reduced pressure, the crude nitrile can be
 purified by column chromatography on silica gel.



Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from the starting material to the final product and its subsequent analysis.



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Caption: Logical workflow for the synthesis and characterization of **5-Bromo-2-isobutoxybenzonitrile**.

Applications in Research and Development

Substituted benzonitriles are valuable precursors in organic synthesis. The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, providing access to a wide range of more complex molecules. The bromine atom allows for the introduction of further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery and materials science.[1] While the specific biological activity of **5-Bromo-2-isobutoxybenzonitrile** is not documented, its structural motifs are present in molecules explored for various therapeutic areas.

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References

- 1. 5-Bromo-2-isobutoxybenzonitrile | 1237091-22-3 | Benchchem [benchchem.com]
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